N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 4,5-dimethylthiazol-2(3H)-ylidene moiety and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group.
Properties
Molecular Formula |
C19H15N5O2S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)benzamide |
InChI |
InChI=1S/C19H15N5O2S/c1-11-12(2)27-19(20-11)21-17(25)13-7-9-14(10-8-13)24-18(26)15-5-3-4-6-16(15)22-23-24/h3-10H,1-2H3,(H,20,21,25) |
InChI Key |
UQXZVYVKFJQAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide typically involves the condensation of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid with 4,5-dimethylthiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzotriazine moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzamide moiety, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Electrophilic reagents like bromine in chloroform at room temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzotriazine moiety may participate in hydrogen bonding or π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as thiadiazol-2-ylidene derivatives (e.g., 4g and 4h from Molecules [2011, 16, 10420–10432]), share core similarities but exhibit distinct substituents and ring systems. Below is a detailed comparison:
Structural Differences
- Core Heterocycle: The target compound contains a thiazole ring, while analogs 4g and 4h feature a 1,3,4-thiadiazole ring.
- Substituents: The target compound’s benzotriazinone group contrasts with the 3-dimethylamino-acryloyl substituent in 4g and 4h. The acryloyl group may enhance electron-withdrawing effects, whereas the benzotriazinone could influence solubility and redox properties. The 3-methylphenyl (4g) and 3-chlorophenyl (4h) substituents in analogs differ from the target’s 4,5-dimethylthiazole and benzamide groups, affecting steric bulk and electronic profiles.
Physicochemical Properties
Data from 4g and 4h provide insights into analogous compounds (Table 1):
Functional Group Analysis
- Carbonyl Groups: Both the target and analogs exhibit dual carbonyl groups (benzamide and acryloyl/benzotriazinone). IR spectra for 4g confirm strong C=O stretches at 1690 cm⁻¹ and 1638 cm⁻¹, suggesting similar electron delocalization in the target .
Elemental Analysis
For 4g , experimental C, H, and N values (64.15%, 5.01%, 14.10%) align closely with theoretical calculations (64.27%, 5.14%, 14.27%), indicating high purity . Similar rigor in synthesis could be inferred for the target compound.
Research Findings and Implications
- Synthetic Feasibility : The 82% yield for 4g highlights efficient condensation strategies for analogous heterocycles, which could be adapted for the target compound’s synthesis .
- Spectroscopic Trends: Strong IR carbonyl signals in analogs suggest the target’s benzamide and benzotriazinone groups would produce detectable C=O stretches, aiding characterization.
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide is a complex organic compound that integrates thiazole and benzotriazine moieties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 301.39 g/mol. The presence of functional groups such as thiazole and benzotriazine suggests diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₅O₂S₂ |
| Molecular Weight | 301.39 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial effects. In particular:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
- Methodology : The antimicrobial activity was assessed using the two-fold serial dilution technique.
Table 1 summarizes the antimicrobial efficacy of the compound against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 18 | 16 |
These results suggest that the compound may be effective against common bacterial pathogens.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. Studies indicate that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
Case Study :
A study evaluated the effect of the compound on inflammation in a murine model. The findings indicated a significant reduction in inflammation markers when treated with varying doses of the compound over a period of two weeks.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to bacterial cell wall synthesis.
- Cytokine Modulation : It appears to modulate cytokine release in inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
